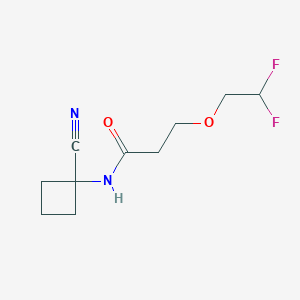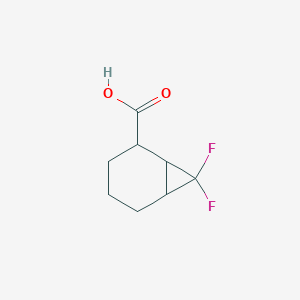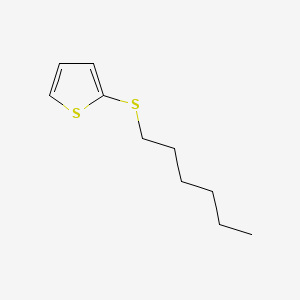
1-(4-Chlorophenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea, also known as CTU, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTU belongs to the class of urea derivatives and has been found to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties.
科学的研究の応用
Antimicrobial Activities
Compounds structurally related to "1-(4-Chlorophenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea" have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones demonstrated significant antimicrobial properties against various pathogens. These compounds were prepared through a series of chemical reactions starting from 2-[(2,6-dichlorophenyl)amino]phenyl acetic acid, leading to the synthesis of compounds with good activity compared to standard drugs (Patel & Shaikh, 2011). This suggests potential for the development of new antimicrobial agents based on the structural framework of "1-(4-Chlorophenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea".
Insecticidal Activity
Another relevant application is in the field of insecticides. A study on related compounds, such as 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea, demonstrated their effectiveness as new classes of insecticides. These compounds exhibit an unprecedented mode of action, causing failure to moult or pupate in insects, which results in death due to defects in the process of cuticle deposition (Mulder & Gijswijt, 1973). This indicates a potential research avenue for pest control applications.
Anion Recognition and Environmental Applications
Research has also explored the utility of urea derivatives in anion recognition, which has implications for environmental monitoring and remediation. A study on uranyl-salophen compounds functionalized with urea moieties demonstrated efficient ditopic receptors for quaternary ammonium and iminium salts, highlighting their potential in sensing and capturing specific anionic species in environmental samples (Cametti et al., 2007). Such functionalities could be explored with "1-(4-Chlorophenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea" for environmental applications.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-2-18(24)23-11-3-4-13-5-8-16(12-17(13)23)22-19(25)21-15-9-6-14(20)7-10-15/h5-10,12H,2-4,11H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTUGLJZZHZJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2913944.png)

![ethyl 5-amino-1-(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2913949.png)

![Dimethyl 2,2-dioxo-5-phenyl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2913951.png)
![N-(2,4-dimethylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2913952.png)
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2913954.png)
![5-ethyl-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2913955.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,6-dimethylphenyl)oxalamide](/img/structure/B2913959.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2913963.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2913964.png)
![4-chloro-2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2913966.png)